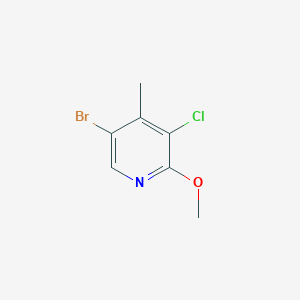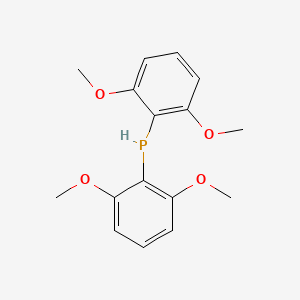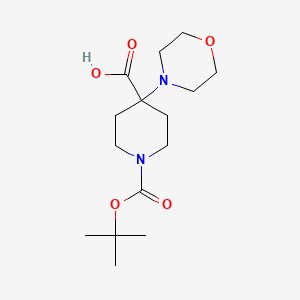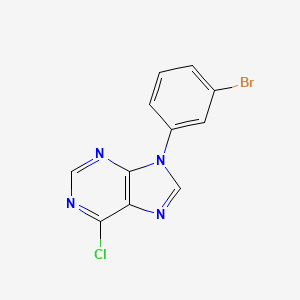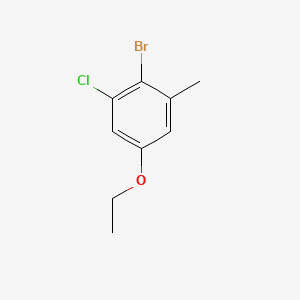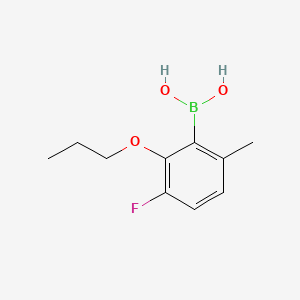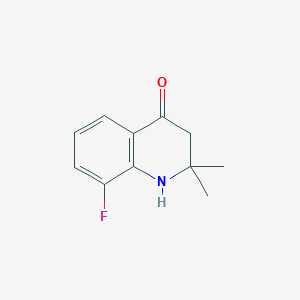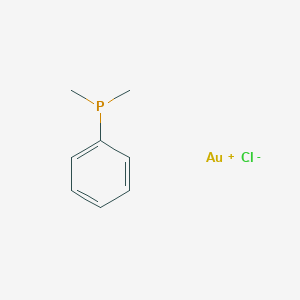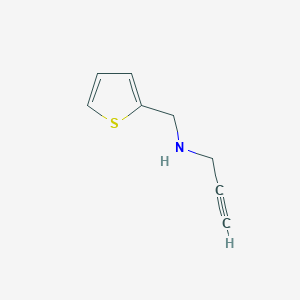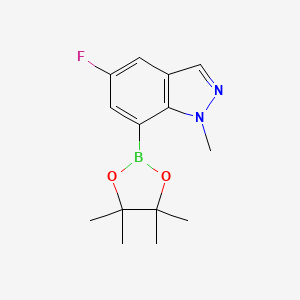![molecular formula C11H13N B14024391 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is an organic compound with the molecular formula C11H13N It is a derivative of cyclobutafindene, characterized by a fused cyclobutane and indene ring system with an amine group attached at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with indene in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives. Substitution reactions can lead to a variety of substituted amines with different functional groups.
科学研究应用
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine exerts its effects depends on its specific application. In biological systems, the amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the amine group, making it less reactive in certain chemical reactions.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Contains additional methyl groups and a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential for various applications. Its fused ring system also contributes to its structural uniqueness and potential for use in the synthesis of complex organic molecules.
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
tricyclo[6.3.0.03,6]undeca-1,3(6),7-trien-2-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5,12H2 |
InChI 键 |
ALDYYUMPYDZGRT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=C(CC3)C(=C2C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



